

Technical Support Center: N1-Methylpseudouridine Triphosphate (N1-me-ΨTP)

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Compound of Interest

Compound Name: N1-Methyl ara-uridine

Cat. No.: B12404889

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of N1-Methylpseudouridine triphosphate (N1-me-ΨTP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N1-me-ΨTP?

A1: For long-term stability, N1-me-ΨTP should be stored at or below -20°C.^{[1][2][3]} When stored under these conditions, it is expected to be stable for up to two years.^{[2][3]}

Q2: My shipment of N1-me-ΨTP arrived at room temperature. Is it still usable?

A2: Yes, in most cases, the product should still be viable. N1-me-ΨTP is known to be stable for several days at room temperature, and shipments are often sent on wet or dry ice to account for potential delays.^{[1][3]} However, for optimal performance and to ensure the longest possible shelf-life, it should be transferred to -20°C storage upon arrival.

Q3: How does pH affect the stability of N1-me-ΨTP?

A3: N1-me-ΨTP is typically supplied in a slightly alkaline buffer, with a pH of 7.5 ± 0.5 .^{[1][2]} While specific data on degradation rates at different pH values is not readily available,

significant deviations from this pH range could potentially lead to hydrolysis of the triphosphate chain.

Q4: How many times can I freeze and thaw my N1-me-ΨTP solution?

A4: To minimize degradation, it is strongly recommended to aliquot the N1-me-ΨTP solution into smaller, single-use volumes upon first use.^[1] This practice helps to avoid the detrimental effects of multiple freeze-thaw cycles, which can lead to a loss of integrity of the molecule. While there is no definitive number of freeze-thaw cycles that N1-me-ΨTP can withstand without any degradation, minimizing these cycles is a critical step in ensuring experimental reproducibility.

Stability Data Summary

While precise quantitative data on the degradation kinetics of N1-me-ΨTP is limited in publicly available literature, the following table summarizes the qualitative stability information and recommended handling procedures.

Parameter	Recommendation/Information	Citation(s)
Storage Temperature	Store at or below -20°C for long-term stability.	^{[1][2][3]}
Long-Term Stability	Stable for up to 2 years when stored properly.	^{[2][3]}
Short-Term Stability	Stable for several days at room temperature (e.g., during shipping).	^{[1][3]}
pH of Solution	Supplied in a solution with a pH of 7.5 ± 0.5.	^{[1][2]}
Freeze-Thaw Cycles	Minimize by preparing single-use aliquots upon first use to prevent degradation.	^[1]

Troubleshooting Guide for In Vitro Transcription (IVT) using N1-me-ΨTP

Below are common issues encountered during in vitro transcription (IVT) reactions involving N1-me-ΨTP, along with their potential causes and recommended solutions.

Issue 1: Low or No mRNA Yield

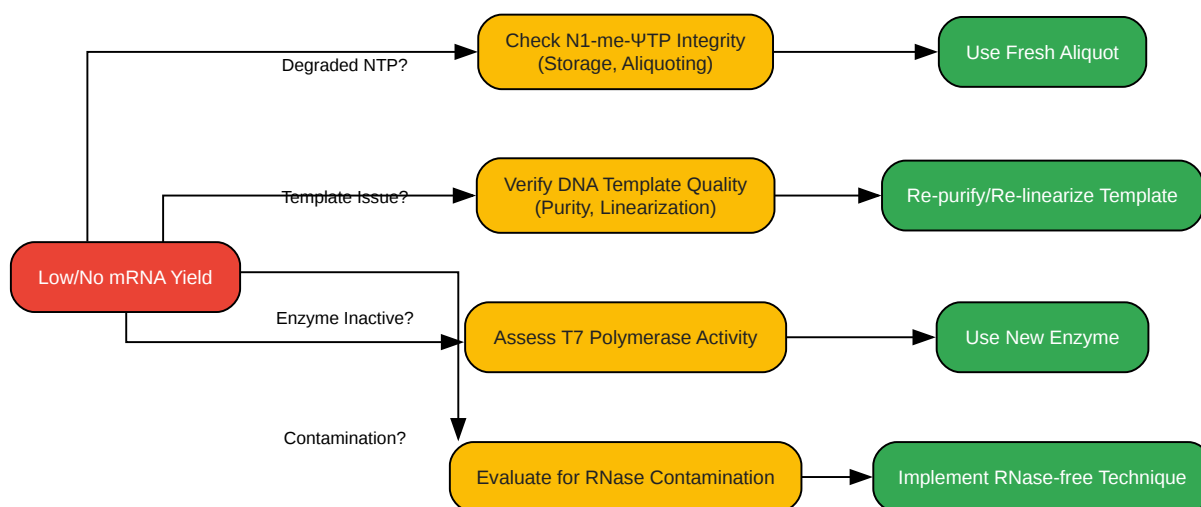
Possible Causes:

- **Degraded N1-me-ΨTP:** Improper storage or multiple freeze-thaw cycles may have compromised the integrity of the nucleotide.
- **Suboptimal Nucleotide Concentration:** The concentration of N1-me-ΨTP or other NTPs may be too low, limiting the transcription reaction.
- **Poor Quality DNA Template:** The DNA template may contain inhibitors such as salts or ethanol, or it may not have been fully linearized.
- **Inactive T7 RNA Polymerase:** The enzyme may have lost activity due to improper storage or handling.
- **RNase Contamination:** Contamination with RNases can lead to the degradation of the newly synthesized mRNA.

Solutions:

- Use a fresh aliquot of N1-me-ΨTP that has been stored correctly.
- Ensure that the final concentration of each NTP, including N1-me-ΨTP, is optimal for the specific IVT kit and protocol being used.
- Purify the DNA template to remove any potential inhibitors. Confirm complete linearization by agarose gel electrophoresis.
- Use a fresh tube of T7 RNA polymerase and always store it at -20°C in a non-frost-free freezer.

- Maintain a sterile and RNase-free work environment. Use RNase-free reagents and barrier pipette tips.



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Troubleshooting workflow for low or no mRNA yield.

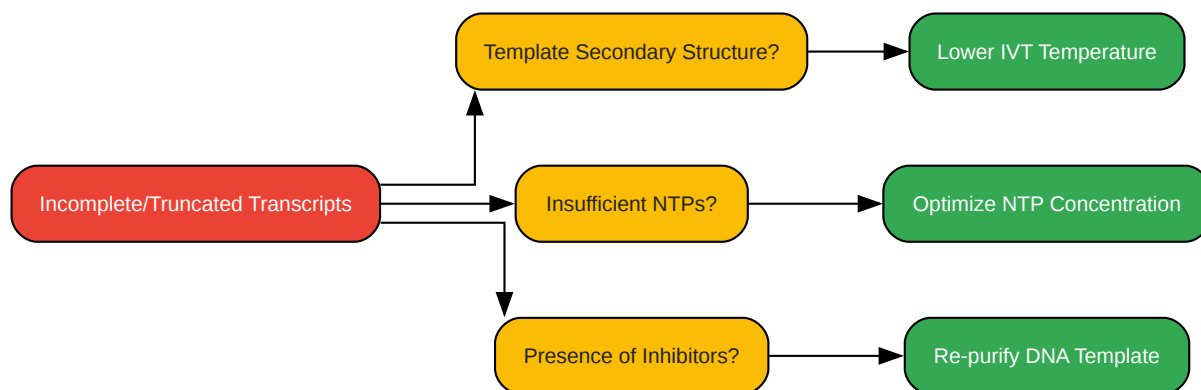
Issue 2: Incomplete or Truncated Transcripts

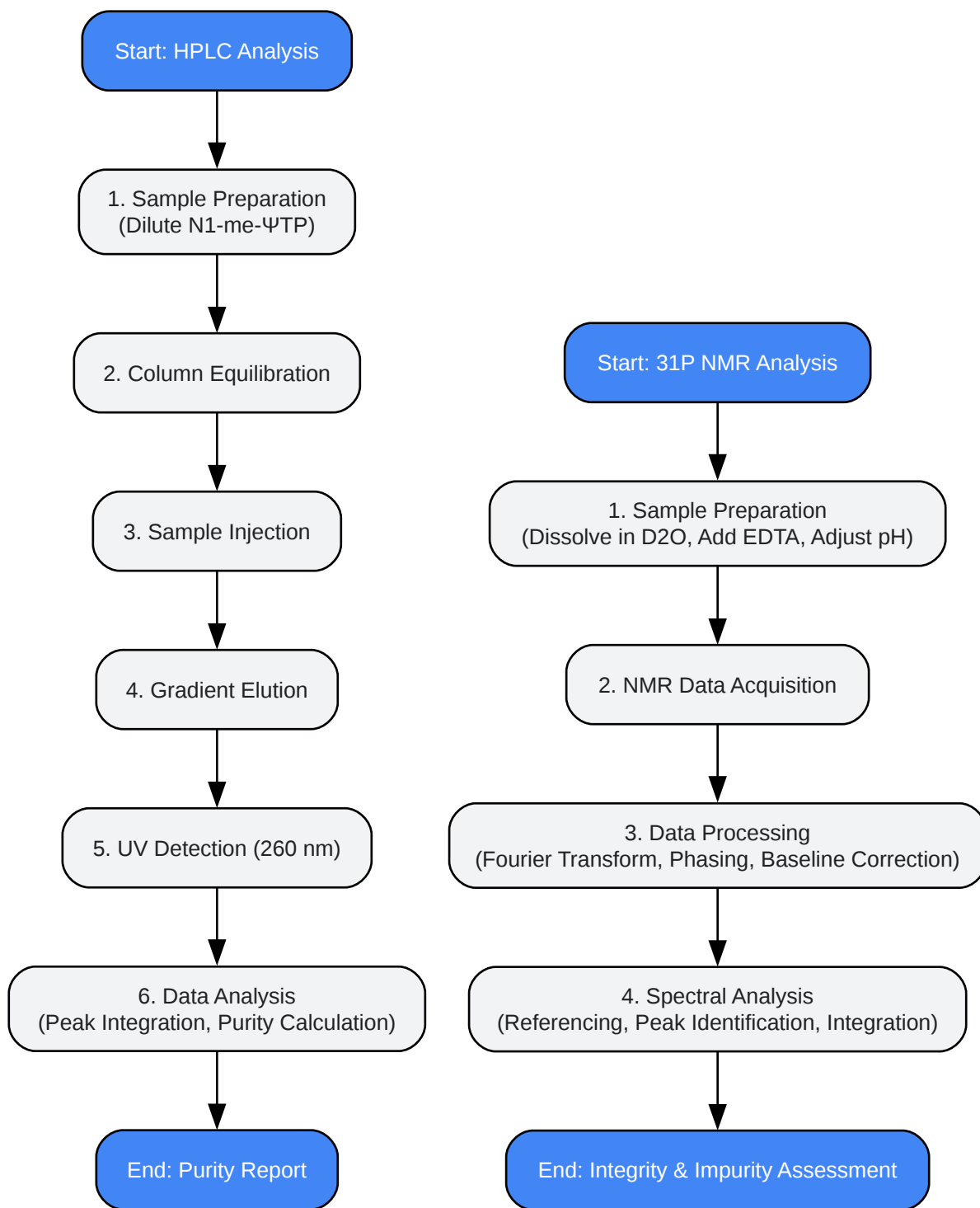
Possible Causes:

- **Premature Termination:** Secondary structures in the DNA template can cause the T7 RNA polymerase to dissociate prematurely.
- **Low Nucleotide Concentration:** Insufficient levels of one or more NTPs can lead to stalling of the polymerase.
- **Presence of Inhibitors:** Contaminants in the reaction can interfere with the elongation process.

Solutions:

- Try performing the IVT reaction at a lower temperature (e.g., 30°C) to help the polymerase read through difficult template regions.
- Ensure that the concentration of all NTPs is sufficient and balanced.
- Purify the DNA template to remove any potential inhibitors.





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